molecular formula C16H17N7O3 B2414606 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1448075-96-4

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B2414606
CAS No.: 1448075-96-4
M. Wt: 355.358
InChI Key: MBOCUDPLQZGLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea is a synthetic organic compound that features a triazole ring, a pyrimidine ring, and a urea linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.

    Construction of the Pyrimidine Ring: This step often involves condensation reactions between appropriate amines and carbonyl compounds.

    Urea Linkage Formation: The final step usually involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development, particularly for diseases where triazole and pyrimidine derivatives have shown efficacy.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea would depend on its specific biological target. Generally, compounds with triazole and pyrimidine rings can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxyphenyl)urea: Similar structure but with a different substitution pattern on the benzyl group.

    1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

Uniqueness

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(3,4-dimethoxybenzyl)urea is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3/c1-25-12-4-3-11(5-13(12)26-2)7-18-16(24)22-14-6-15(20-9-19-14)23-10-17-8-21-23/h3-6,8-10H,7H2,1-2H3,(H2,18,19,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOCUDPLQZGLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC(=NC=N2)N3C=NC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.